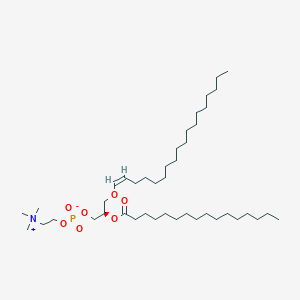
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a 1-O-(alk-1-enyl)-2-O-acyl-sn-glycero-3-phosphocholine in which the alkenyl group at position 1 is (1Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Applications De Recherche Scientifique
Synthesis and Biochemical Properties
- Synthesis of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs and their biochemical properties have been studied. For example, the synthesis of 1-(1-alkenyl)-2-acetyl-sn-glycero-3-phosphocholines, which are analogs of platelet activating factor, has been reported (Kiu, Serebrennikova, & Evstigneeva, 1987).
Lipid Metabolism and Cellular Functions
- Research on lipid metabolism and cellular functions using isomeric alkenyl ether phospholipids, including 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine, has shown the role of these lipids in acylation and desaturation by plant microsomal membranes (Sperling & Heinz, 1993).
Physical Chemical Characteristics
- The physical chemical characteristics, such as critical micellar concentration, of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine and its derivatives have been explored. These studies are important to understand the biophysical properties and interaction of these compounds with biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Membrane Structure and Function
- Studies on ether lipids in cell membranes, such as those in Mycoplasma fermentans, include compounds like 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine. These studies help to understand the role of such lipids in membrane structure and function (Wagner et al., 2000).
Biological Activity and Cellular Interaction
- The biological activity and interaction of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs with cells, such as their role in degranulation of platelets and neutrophils, have been extensively studied. This research is crucial for understanding the physiological and pathological roles of these lipids (Wykle et al., 1981).
Interaction with Other Molecules
- Investigations into the interactions of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine with small molecules, such as anesthetics, and their effects on lipid bilayers provide insights into drug-membrane interactions and their implications in pharmacology and toxicology (Huang et al., 2013).
Propriétés
Nom du produit |
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C42H84NO7P |
Poids moléculaire |
746.1 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h34,37,41H,6-33,35-36,38-40H2,1-5H3/b37-34-/t41-/m1/s1 |
Clé InChI |
OIICTMOQBYZCDA-IIKIFWEUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



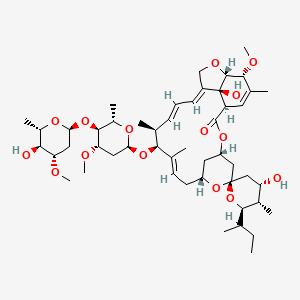
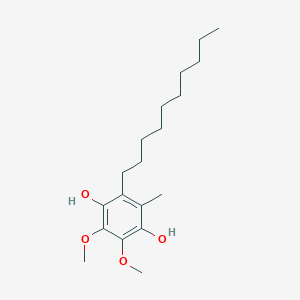
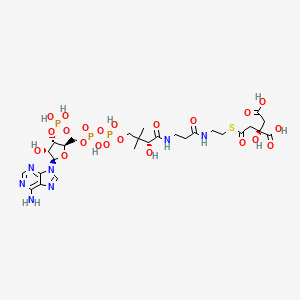

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
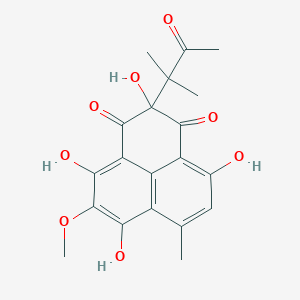
![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
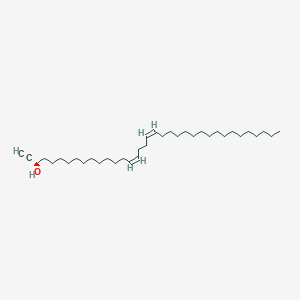
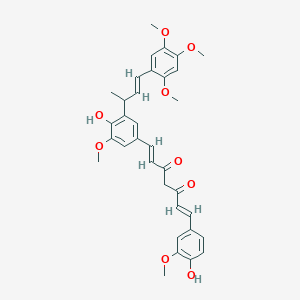
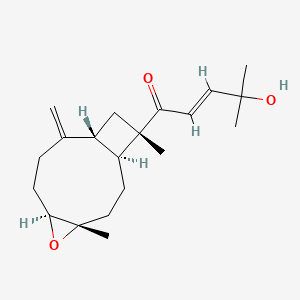
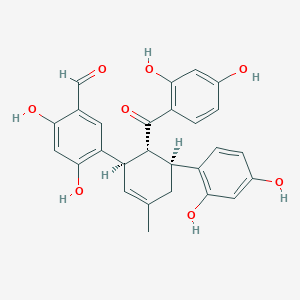

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)